molecular formula C29H29N5O3 B2560463 2-(2-(4-((3-phenethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034274-83-2

2-(2-(4-((3-phenethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2560463
CAS RN: 2034274-83-2
M. Wt: 495.583
InChI Key: ZAHGQFGGSUYJFR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a piperazine ring, and a benzo[de]isoquinoline-1,3(2H)-dione moiety. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Piperazine rings are often found in compounds with biological activity, including drugs. The benzo[de]isoquinoline-1,3(2H)-dione moiety is a polycyclic aromatic system, which may contribute to the compound’s potential bioactivity.

Scientific Research Applications

Medicinal Chemistry: Therapeutic Agents

The 1,2,4-oxadiazole ring is a recognized pharmacophore in medicinal chemistry, often found in pharmaceuticals with diverse therapeutic actions. For instance, derivatives of this compound have been identified as selective inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer therapy . Additionally, they have shown potential in treating age-related diseases and as antimicrobials .

Agricultural Chemistry: Pesticides

In agriculture, 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities. They have been synthesized and evaluated for their effectiveness against plant diseases and pests. Some derivatives have demonstrated strong antibacterial effects on pathogens like Xanthomonas oryzae , which is significant for protecting crops like rice from bacterial leaf blight and streaks .

Organic Synthesis: Building Blocks

The 1,2,4-oxadiazole structure can rearrange into other heterocycles due to its low aromaticity and the presence of a weak O–N bond. This property is actively employed in organic synthesis, making these compounds valuable as building blocks for creating structurally diverse molecules .

Material Science: Energetic Materials

These heterocycles have been utilized in the development of energetic materials. Their structural properties contribute to the creation of compounds that release energy rapidly, which is crucial for applications such as explosives and propellants .

Optoelectronics: OLEDs and Fluorescent Dyes

In optoelectronics, 1,2,4-oxadiazole derivatives are used in the production of OLEDs (Organic Light-Emitting Diodes) and fluorescent dyes. Their electronic properties make them suitable for use in devices that require light emission with high efficiency .

Chemical Sensing: Sensors

The compound’s derivatives have been applied in the creation of sensors. Due to their reactivity and stability, they can be used to detect various chemical substances, which is essential for environmental monitoring and industrial process control .

Pharmacology: Sirtuin 2 Inhibitors

Some 1,2,4-oxadiazole derivatives have been recognized as Sirtuin 2 inhibitors. Sirtuin 2 is an enzyme involved in aging and metabolism, and its inhibition can be beneficial for treating neurodegenerative diseases and other age-related conditions .

Environmental Chemistry: Insecticides

Lastly, these compounds have found use as insecticides. Their effectiveness in controlling pest populations makes them valuable for maintaining ecological balance and supporting sustainable agricultural practices .

properties

IUPAC Name

2-[2-[4-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3/c35-28-23-10-4-8-22-9-5-11-24(27(22)23)29(36)34(28)19-18-32-14-16-33(17-15-32)20-26-30-25(31-37-26)13-12-21-6-2-1-3-7-21/h1-11H,12-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHGQFGGSUYJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC5=NC(=NO5)CCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-((3-phenethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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